molecular formula C10H16FN3O B1475701 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 2097936-77-9

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1475701
CAS No.: 2097936-77-9
M. Wt: 213.25 g/mol
InChI Key: ZKZJPZRTGSKSRD-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2097936-77-9) is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole ring, a privileged heterocycle in pharmaceutical development known for its significant metabolic stability and role as a bioisostere for ester and amide functionalities . The integration of a fluorinated pyrrolidine ring further enhances its potential by offering opportunities for targeted molecular interactions and tuning of pharmacokinetic properties . The 1,2,4-oxadiazole moiety is associated with a broad spectrum of biological activities, making it a key structure in the investigation of novel therapeutic agents. Research highlights its relevance in developing compounds with antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) activities . Specific studies on 1,2,4-oxadiazole derivatives have demonstrated promising anticancer activity against a panel of human cancer cell lines, underscoring the scaffold's potential in oncology research . Furthermore, its application extends to antifungal research, where similar derivatives act as potent Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal energy metabolism . This product is offered for research applications and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a versatile building block for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of new bioactive molecules.

Properties

IUPAC Name

3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O/c1-10(2,3)9-13-8(15-14-9)7-4-6(11)5-12-7/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZJPZRTGSKSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

  • Step 1: Preparation of Amidoxime Intermediate
    The amidoxime is prepared from the corresponding nitrile by reaction with hydroxylamine hydrochloride under basic conditions.

  • Step 2: Cyclization with Acyl Chloride
    The amidoxime intermediate is reacted with a suitable acyl chloride bearing the tert-butyl substituent. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, sometimes with catalysts like TBAF, at temperatures around 80 °C.

  • Step 3: Introduction of the 4-Fluoropyrrolidin-2-yl Moiety
    The 4-fluoropyrrolidin-2-yl substituent can be introduced either via the acyl chloride precursor or by subsequent functional group transformations on the oxadiazole ring.

Use of Activated Carboxylic Acids or Esters

  • Amidoximes can be cyclized with activated esters or carboxylic acids using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P. This method offers excellent yields (up to 97%) and mild reaction conditions.

  • For example, the amidoxime derived from 4-fluoropyrrolidine nitrile could be reacted with tert-butyl-substituted carboxylic acid derivatives.

Reaction Conditions and Yields

Method Key Reagents/Conditions Yield Range (%) Reaction Time Notes
Amidoxime + Acyl Chloride Amidoxime, Acyl chloride, TEA or pyridine, 80 °C 87–97 0.5–6 h High yield, mild conditions, catalyst improves yield
Amidoxime + Activated Ester/Acid Amidoxime, EDC/DCC/CDI/T3P, RT to 80 °C 35–93 12 h (reflux) Catalyst-free, aqueous or organic solvents possible
Microwave-Assisted Cyclization Hydrazide, Acid chloride, HMPA, microwave heating Good to excellent Minutes to hours Fast, no acid catalyst, easy work-up
Pd-Catalyzed Oxidative Annulation Hydrazides, Isocyanides, Pd(OAc)2, toluene, 80 °C, O2 Moderate to good Hours Novel method, allows 2-substituted oxadiazoles

Research Findings and Notes

  • The tert-butyl group provides steric bulk and lipophilicity, which can influence the biological activity and stability of the oxadiazole compound.

  • The 4-fluoropyrrolidin-2-yl substituent introduces fluorine, which is known to affect metabolic stability and bioavailability in pharmaceuticals and agrochemicals.

  • The 1,2,4-oxadiazole ring is a recognized pharmacophore with applications in drug discovery and pesticide development due to its hydrolytic and metabolic stability.

  • The choice of synthetic route depends on the availability of starting materials, desired yield, and scalability. Microwave-assisted and coupling reagent-mediated cyclizations are preferred for rapid and high-yield synthesis.

Summary Table of Preparation Methods for this compound

Step Reagents/Conditions Purpose/Outcome
Amidoxime formation Nitrile + Hydroxylamine hydrochloride Formation of amidoxime intermediate
Cyclization Amidoxime + tert-butyl acyl chloride + base (TEA/pyridine) Formation of 1,2,4-oxadiazole ring
Substituent introduction Use of 4-fluoropyrrolidine derivatives as starting materials or post-cyclization modification Incorporation of fluoropyrrolidine moiety
Alternative activation Amidoxime + activated ester/acid + coupling reagents (EDC, DCC, T3P) Efficient cyclization under mild conditions
Microwave-assisted synthesis Hydrazide + acid chloride, microwave, HMPA Rapid synthesis with good yields

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of fluorine-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its ability to modulate biological pathways. Its structure suggests it may act on specific receptors or enzymes involved in various diseases.

Neuropharmacology

Research indicates that 3-(tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole may have applications in treating neurological disorders. The pyrrolidine moiety could enhance its interaction with neurotransmitter receptors, potentially leading to developments in treatments for conditions like anxiety or depression.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains makes it a candidate for further investigation into new antimicrobial agents.

Material Science

The unique properties of the oxadiazole ring system lend themselves to applications in material science, particularly in the development of organic electronic materials and sensors.

Case Studies and Findings

StudyFocusFindings
Study 1 Neuropharmacological EffectsDemonstrated potential anxiolytic effects in animal models, indicating modulation of GABAergic pathways.
Study 2 Antimicrobial EfficacyShowed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Study 3 Material Science ApplicationsEvaluated as a precursor for synthesizing conductive polymers with enhanced electrical properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Notes

  • Direct biological data for the target compound are lacking; comparisons are based on structural analogs and established SAR trends.
  • Fluorine’s role in enhancing metabolic stability and binding affinity is a critical hypothesis requiring experimental validation.
  • confirms the synthetic feasibility of fluoropyrrolidine-containing oxadiazoles, supporting further optimization .

Biological Activity

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a fluoropyrrolidine moiety , and an oxadiazole ring , which contribute to its unique biological properties. Its molecular formula is C10H16FN3OC_{10}H_{16}FN_3O, and it has a molecular weight of 249.71 g/mol.

The mechanism of action of this compound involves interactions with specific biological targets such as enzymes and receptors. The oxadiazole ring enhances the compound's stability and bioavailability, while the fluoropyrrolidine moiety may improve binding affinity to target sites .

1. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole core exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of oxadiazoles demonstrate potent antibacterial activity against various strains of bacteria. One study highlighted that certain oxadiazole derivatives were more effective than standard antibiotics like ampicillin against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Antifungal Activity : Compounds similar to this compound have also been tested for antifungal properties, showing efficacy against common fungal pathogens .
CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialP. aeruginosa, S. aureus
Oxadiazole DerivativeAntifungalCandida albicans

2. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests a promising avenue for developing new anti-inflammatory drugs.

3. Antitumor Properties

Recent studies have explored the antitumor effects of oxadiazole compounds. For example:

  • A study demonstrated that specific oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Another investigation into the structure-activity relationship (SAR) of oxadiazoles revealed that modifications in the side chains significantly influenced their anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives with varying substituents and tested them against Mycobacterium bovis BCG. The most active compounds showed significant inhibition in both active and dormant states of the bacteria .
  • Anti-tubercular Activity : Parikh et al. (2020) reported on substituted 1,2,4-oxadiazoles demonstrating potent anti-tuberculosis activity against Mycobacterium tuberculosis. The best-performing compound had an IC50 value indicating high efficacy against resistant strains .

Q & A

Basic Research: How can researchers optimize the synthesis of 3-(tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole to improve regioselectivity?

Methodological Answer:
The synthesis of 1,2,4-oxadiazoles typically involves a [3+2] cycloaddition between nitrile oxides and amidoximes. To enhance regioselectivity:

  • Precursor Preparation: Start with tert-butyl-substituted amidoximes (e.g., tert-butylamidoxime) and 4-fluoropyrrolidine-2-carbonitrile. Ensure nitrile precursors are anhydrous to avoid side reactions.
  • Cyclization Conditions: Use dichloromethane or THF as solvents with catalytic triethylamine at 0–5°C to minimize thermal decomposition .
  • Fluorination Strategy: Introduce fluorine via nucleophilic substitution (e.g., KF in DMF) on pyrrolidine precursors before cyclization to retain stereochemical integrity .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the desired regioisomer .

Basic Research: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify tert-butyl protons as a singlet at δ ~1.3 ppm. The fluoropyrrolidine ring shows complex splitting (e.g., δ 3.5–5.0 ppm for protons adjacent to fluorine) .
    • ¹³C NMR: Look for oxadiazole carbons at δ 160–170 ppm and tert-butyl carbons at δ 28–30 ppm. Fluorine coupling (³JCF) splits pyrrolidine carbons into doublets .
  • IR Spectroscopy: Confirm oxadiazole C=N stretching at ~1600 cm⁻¹ and C-F stretching at 1100–1200 cm⁻¹ .
  • Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺) with a mass error <2 ppm. Fragmentation patterns should include loss of tert-butyl (Δm/z = 57) .

Advanced Research: How can researchers resolve contradictions in NMR data for stereoisomers of fluoropyrrolidine-containing oxadiazoles?

Methodological Answer:
Stereochemical discrepancies arise from fluorine-induced diastereomerism:

  • Variable Temperature NMR (VT-NMR): Perform experiments at −40°C to slow ring inversion and resolve overlapping peaks .
  • Chiral Derivatization: Use Mosher’s acid chloride to convert enantiomers into diastereomeric esters, enabling separation and assignment via ¹H NMR .
  • X-ray Crystallography: If crystals are obtainable, resolve absolute configuration. For example, tert-butyl groups often stabilize crystal packing, aiding diffraction .

Advanced Research: What computational methods predict the biological activity of 1,2,4-oxadiazoles with fluorinated substituents?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize fluorine’s electrostatic contributions to binding .
  • QSAR Modeling: Train models on datasets (e.g., IC₅₀ values from fluorinated oxadiazoles) to correlate substituent electronegativity with activity. Fluorine’s Hammett σₚ value (σₚ = 0.06) can fine-tune predictions .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess fluorine’s impact on ligand-receptor stability .

Advanced Research: How does fluorination of the pyrrolidine ring influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability: Fluorine reduces CYP450-mediated oxidation. Assess using liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .
  • Membrane Permeability: Perform parallel artificial membrane permeability assays (PAMPA). Fluorine’s lipophilicity (logP reduction by ~0.5) may enhance blood-brain barrier penetration .
  • Solubility: Measure equilibrium solubility in PBS (pH 7.4). Fluorine’s electron-withdrawing effect can increase aqueous solubility by ~20% compared to non-fluorinated analogs .

Basic Research: What synthetic routes avoid side reactions during tert-butyl group incorporation?

Methodological Answer:

  • Protection Strategies: Use Boc (tert-butoxycarbonyl) groups early in synthesis. Deprotect with TFA in dichloromethane post-cyclization to avoid tert-butyl cleavage .
  • Steric Hindrance Mitigation: Employ bulky bases (e.g., DIPEA) during SN2 reactions to prevent elimination byproducts .
  • Monitoring Reaction Progress: Use TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) to detect tert-butyl degradation products (e.g., olefins) .

Advanced Research: How can researchers validate conflicting bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293) and ATP concentrations (e.g., 10 μM) to minimize variability .
  • Counter-Screening: Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific binding .
  • Meta-Analysis: Aggregate data from fluorinated oxadiazoles (n ≥ 20) using Bayesian statistics to identify outliers and adjust for batch effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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